N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-[3-(1-pyrrolidinyl)propyl]amine
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Overview
Description
3-chloro-N-(3-pyrrolidin-1-ylpropyl)-5,6-dihydrobenzobbenzothiepin-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiepin core, which is a sulfur-containing bicyclic structure, and is substituted with a chloro group and a pyrrolidin-1-ylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-pyrrolidin-1-ylpropyl)-5,6-dihydrobenzobbenzothiepin-6-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiepin Core: This can be achieved through a cyclization reaction involving a suitable thiol and a halogenated aromatic compound.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the Pyrrolidin-1-ylpropyl Side Chain: This step involves nucleophilic substitution reactions where the pyrrolidine derivative is introduced under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-pyrrolidin-1-ylpropyl)-5,6-dihydrobenzobbenzothiepin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(3-pyrrolidin-1-ylpropyl)-5,6-dihydrobenzobbenzothiepin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-pyrrolidin-1-ylpropyl)-5,6-dihydrobenzobbenzothiepin-6-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide
- 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives
Uniqueness
3-chloro-N-(3-pyrrolidin-1-ylpropyl)-5,6-dihydrobenzobbenzothiepin-6-amine is unique due to its specific substitution pattern and the presence of both a benzothiepin core and a pyrrolidin-1-ylpropyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H25ClN2S |
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Molecular Weight |
373g/mol |
IUPAC Name |
3-chloro-N-(3-pyrrolidin-1-ylpropyl)-5,6-dihydrobenzo[b][1]benzothiepin-6-amine |
InChI |
InChI=1S/C21H25ClN2S/c22-17-8-9-20-16(14-17)15-19(18-6-1-2-7-21(18)25-20)23-10-5-13-24-11-3-4-12-24/h1-2,6-9,14,19,23H,3-5,10-13,15H2 |
InChI Key |
AUABFJWMUPUBNY-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCNC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
Canonical SMILES |
C1CCN(C1)CCCNC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
Origin of Product |
United States |
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